

MPI-0479605 off-target effects kinase selectivity

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Compound Focus: **MPI-0479605**

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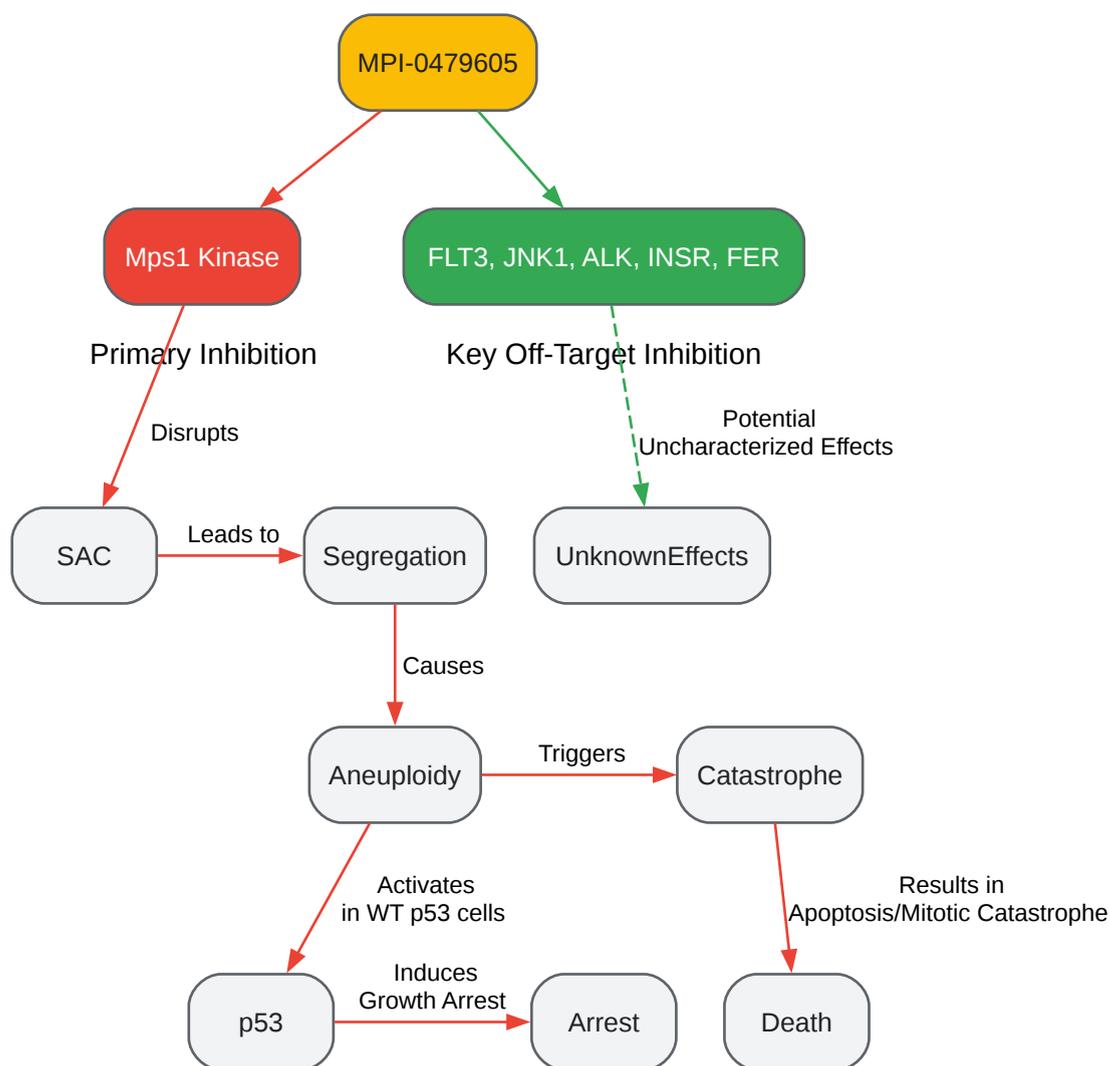
Kinase Selectivity Profile of MPI-0479605

The table below summarizes the primary target and key off-targets of **MPI-0479605**, with quantitative data on its inhibitory activity (IC50 values).

Kinase Target	IC50 Value	Selectivity Relative to Mps1 (Fold)	Notes / Cellular Effect
Mps1	1.8 nM [1] [2]	--	Primary target; essential for spindle assembly checkpoint [3].
FLT3	0.08 µM (80 nM) [1] [4]	~44	--
JNK1	0.11 µM (110 nM) [1] [4]	~61	--
ALK	0.26 µM (260 nM) [1] [4]	~144	--
INSR	0.38 µM (380 nM) [1] [4]	~211	--
FER	0.59 µM (590 nM) [1] [4]	~328	--

Kinase Target	IC50 Value	Selectivity Relative to Mps1 (Fold)	Notes / Cellular Effect
STK33	1.1 μ M [1]	~611	--
B-RAF	3.2 μ M [1]	~1,778	--
PLK4	3.3 μ M [1]	~1,833	--
FAK1	2.7 μ M [1]	~1,500	--
ERK2	3.9 μ M [1]	~2,167	--

The following diagram illustrates the primary cellular consequences and the kinases involved in the mechanism of action of **MPI-0479605**.



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Experimental Protocols for Assessing Cellular Effects

Here are detailed methodologies for key experiments cited in the literature, which you can use to troubleshoot your own work with **MPI-0479605**.

In Vitro Kinase Assay for Mps1 Inhibition [2]

- **Objective:** To measure the direct inhibition of Mps1 kinase activity by **MPI-0479605**.
- **Procedure:**

- **Reaction Mixture:** Incubate 25 ng of recombinant, full-length Mps1 enzyme in a reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100) containing 5 μM Myelin Basic Protein (MBP) as a substrate.
- **Compound Addition:** Add the vehicle (DMSO) or **MPI-0479605** at desired concentrations.
- **Initiate Reaction:** Add 40 μM ATP (approximately 2x the K_m) spiked with 1 μCi of [γ -³³P]ATP.
- **Incubation:** Incubate at room temperature for 45 minutes.
- **Termination:** Stop the reaction with 3% phosphoric acid.
- **Detection:** Transfer the mixture to P81 filter plates, wash with 1% phosphoric acid, and measure the incorporated ³³P radioactivity using a scintillation counter (e.g., TopCount).

Cell Viability and Proliferation Assay [1] [2]

- **Objective:** To determine the anti-proliferative effect (GI₅₀) of **MPI-0479605** across a panel of tumor cell lines.
- **Procedure:**
 - **Cell Plating:** Plate cells in appropriate culture media in multi-well plates.
 - **Compound Treatment:** Treat cells with a concentration range of **MPI-0479605** (e.g., from nanomolar to low micromolar) for 72 hours or 7 days.
 - **Viability Measurement:** Assess cell viability using a homogeneous method like the **CellTiter-Glo Luminescent Cell Viability Assay**, which quantifies ATP present as an indicator of metabolically active cells.
 - **Data Analysis:** Calculate the GI₅₀ (concentration that causes 50% growth inhibition) from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry [3] [4]

- **Objective:** To evaluate the impact of Mps1 inhibition on cell cycle progression and ploidy.
- **Procedure:**
 - **Treatment:** Treat asynchronous or synchronized cells (e.g., HCT-116, Colo-205) with **MPI-0479605**.
 - **Fixation and Staining:** At desired time points (e.g., 24, 48, 72 hours), harvest, fix, and stain cells with a DNA-binding dye like **Propidium Iodide (PI)** or **Hoechst 33342**.
 - **Flow Cytometry:** Analyze DNA content using a flow cytometer.
 - **Data Interpretation:** Look for an increase in cells with **>4N DNA content** (indicative of mitotic skip and failed cytokinesis) and the emergence of a **sub-G1 population** (indicative of apoptosis).

Troubleshooting Common Experimental Issues

- **Unexpected Cytotoxicity in Short-Term Assays:** **MPI-0479605** primarily induces cell death after defective cell divisions [3]. If cytotoxicity seems low in short-term assays (e.g., 24h), **extend the treatment duration to 72-96 hours** to allow cells to progress through mitosis and manifest the effects of aneuploidy.
- **Variable Response Across Cell Lines:** The response can depend on p53 status. p53-wild-type cells (e.g., HCT-116) may undergo a p21-mediated growth arrest, while p53-deficient cells (e.g., Colo-205) are more prone to apoptosis [3] [4]. **Determine the p53 status of your cell lines** and include both types in your experimental design for comparison.
- **Interpreting Off-Target Effects:** The listed off-target kinases are inhibited at concentrations significantly higher than those needed for Mps1. If you observe effects at low nanomolar concentrations (e.g., <10 nM), they are likely mediated by **Mps1 inhibition**. Effects requiring concentrations above ~100 nM may involve off-target kinases like FLT3 or JNK1 [1]. Using a **negative control compound** or **Mps1-specific siRNA/shRNA** can help confirm on-target effects.

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References

1. MPI-0479605 | Mps1 Inhibitor [medchemexpress.com]
2. MPI-0479605 | MPS1 inhibitor | Mechanism | Concentration [selleckchem.com]
3. Characterization of the cellular and antitumor effects of MPI - 0479605 ... [pubmed.ncbi.nlm.nih.gov]
4. - MPI 1246529-32-7_Kinesin_Cytoskeletal Signaling_Signaling... 0479605 [peptidedb.com]

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